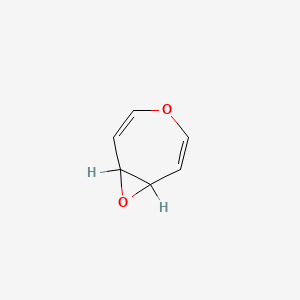

Oxepin epoxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Oxepin epoxide, also known as this compound, is a useful research compound. Its molecular formula is C6H6O2 and its molecular weight is 110.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Stability

Oxepin epoxide is an epoxide derivative of oxepin, characterized by a three-membered cyclic ether structure. It exhibits unique stability and reactivity profiles compared to its isomer, benzene oxide. Studies indicate that oxepin is slightly more stable than benzene oxide, with a calculated energy difference of approximately 0.89 kcal/mol favoring oxepin under non-interacting conditions . This stability influences its behavior in various chemical reactions, particularly in metabolic pathways.

Atmospheric Chemistry

This compound plays a role in atmospheric chemistry, particularly concerning the oxidation of aromatic compounds. Research indicates that epoxides, including this compound, are formed during the atmospheric oxidation of volatile organic compounds (VOCs), contributing to secondary organic aerosol formation and influencing climate change . The yield of such compounds from reactions with hydroxyl radicals has been quantitatively studied, revealing insights into their atmospheric lifetimes and degradation pathways.

| Compound | Reaction Rate (cm³/molecule/s) |

|---|---|

| 1,2-epoxyhexane | 5.93×10−12 |

| 1,2-epoxybutane | 5.77×10−12 |

| This compound | 1.81×10−12 |

Carbon Capture Potential

Recent studies have explored the potential of this compound in carbon capture technologies. Its ability to react with carbon dioxide to form cyclic carbonates suggests applications in mitigating greenhouse gas emissions . This innovative approach could lead to advancements in sustainable chemical processes.

Metabolism Studies

This compound is significant in pharmacology due to its role as an intermediate in the metabolism of various drugs and environmental pollutants. Cytochrome P450 enzymes have been shown to epoxidize oxepins, which may lead to the formation of reactive metabolites associated with toxicity . Understanding these metabolic pathways is crucial for drug development and safety assessments.

Anticancer Research

The compound has been investigated for its potential as a protease inhibitor, which could be beneficial in treating diseases such as cancer and viral infections . The structural properties of oxepins allow them to interact with biological targets effectively, making them candidates for further pharmaceutical exploration.

Total Synthesis

The total synthesis of oxepin derivatives has been achieved through various methodologies, demonstrating the compound's versatility in organic synthesis . These synthetic routes often involve multi-step processes that highlight the importance of oxepins in creating complex organic molecules.

Reaction Pathways

The reaction pathways involving this compound include its conversion into other functionalized compounds through ring-opening reactions and rearrangements . Such transformations are valuable for developing new materials and pharmaceuticals.

Study on Benzene Metabolism

A key study demonstrated that the metabolism of benzene involves the formation of 4,5-benzoxepin as an intermediate. The subsequent epoxidation by cytochrome P450 enzymes leads to reactive products that can participate in further chemical reactions . This research underscores the relevance of this compound in understanding environmental toxicology.

Antimicrobial Research

Research into the antimicrobial properties of compounds derived from oxepins has shown promising results against resistant bacterial strains. These studies highlight the potential for developing new antimicrobial agents based on oxepin structures .

Análisis De Reacciones Químicas

Enzymatic Epoxidation and Ring-Opening

Cytochrome P450 enzymes (CYP2E1, CYP1A2, CYP3A4) metabolize 4,5-benzoxepin via 2,3-epoxidation to form 1H-2-benzopyran-1-carboxaldehyde as the primary product (Scheme 1). This pathway dominates in human liver microsomes (pHLM), with concurrent dimerization observed as a minor side reaction when using cerium(IV) ammonium nitrate (CAN) .

Table 1: Enzymatic vs. Chemical Epoxidation Pathways

| Parameter | CYP450-Mediated | CAN Oxidation |

|---|---|---|

| Primary Product | 1H-2-benzopyran-1-carboxaldehyde | Dimeric oxidized species |

| Stereoselectivity | Z,Z-isomer formation | E,Z-isomer exclusive |

| Biological Relevance | Major benzene metabolism pathway | Synthetic model system |

The enzymatic process proceeds through radical intermediates, while CAN induces geometric isomerization via free radical chain mechanisms .

Valence Tautomerism Dynamics

Oxepin epoxide exists in equilibrium with benzene oxide, with solvent polarity dictating the dominant form:

Table 2: Solvent Effects on Tautomer Distribution

| Solvent Polarity | Favored Species | ΔG‡ (kcal/mol) |

|---|---|---|

| Low (e.g., pentane) | Oxepin | 11.07 |

| High (e.g., DMSO) | Benzene oxide | 0.49 |

The transition state involves simultaneous C2-O1-C7 angle contraction and C3-C6 plane displacement, as shown through intrinsic reaction coordinate (IRC) calculations .

Acid/Base-Catalyzed Ring-Opening

Epoxide reactivity follows distinct mechanisms under different conditions:

Base-Catalyzed (SN2)

-

Hydroxide attacks less-substituted carbon

-

Trans-1,2-diol formation

Acid-Catalyzed (SN1-like)

-

Protonation induces carbocation formation

-

Nucleophile attacks more-substituted carbon

-

Regioselectivity follows carbocation stability

Metabolic Implications

The 2,3-epoxidation pathway explains benzene's conversion to muconaldehyde (Z,Z-5 ), a genotoxic metabolite. CYP450-mediated oxidation produces Z,Z-isomers, while radical pathways favor E,Z-configurations through intermediate stabilization . Thermal isomerization at 55°C converts Z,Z-5 to E,Z-5 over 16 hours, demonstrating environmental stability concerns .

These findings establish this compound as a critical intermediate in organic synthesis and xenobiotic metabolism, with reactivity profiles dependent on enzymatic vs. chemical activation modes. Recent advances in stereocontrolled synthesis (e.g., asymmetric Friedel-Crafts) and computational modeling of tautomer equilibria provide new tools for manipulating this versatile scaffold.

Propiedades

Número CAS |

52748-31-9 |

|---|---|

Fórmula molecular |

C6H6O2 |

Peso molecular |

110.11 g/mol |

Nombre IUPAC |

4,8-dioxabicyclo[5.1.0]octa-2,5-diene |

InChI |

InChI=1S/C6H6O2/c1-3-7-4-2-6-5(1)8-6/h1-6H |

Clave InChI |

AYOXANKVWRPSRJ-UHFFFAOYSA-N |

SMILES |

C1=COC=CC2C1O2 |

SMILES canónico |

C1=COC=CC2C1O2 |

Sinónimos |

2,3-epoxyoxepin oxepin epoxide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.